molecular formula C6H6BrNS B031654 2-Amino-4-bromobenzenethiol CAS No. 93933-49-4

2-Amino-4-bromobenzenethiol

Cat. No. B031654
CAS RN: 93933-49-4
M. Wt: 204.09 g/mol
InChI Key: WKEYPPZTEITNHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 2-Amino-4-bromobenzenethiol involves multiple steps, starting from basic aromatic compounds. A notable process is the preparation of various substituted benzene derivatives through halogenation, nitration, and alkylation reactions. These methods provide a pathway to produce 2-Amino-4-bromobenzenethiol by introducing the appropriate functional groups onto the benzene ring. For instance, the preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from versatile 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene derivatives highlights the use of halogenated intermediates in constructing complex molecular scaffolds (Wallace et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromobenzenethiol and its analogs can be studied using X-ray crystallography and quantum-mechanical calculations. For example, the orthorhombic polymorphs of two trans-4-aminoazoxybenzenes have been determined, showing how different conformations affect molecular properties (Ejsmont et al., 2002). These analyses are crucial in understanding the electronic and spatial configuration of 2-Amino-4-bromobenzenethiol, which influences its reactivity and interaction with other molecules.

Chemical Reactions and Properties

2-Amino-4-bromobenzenethiol undergoes various chemical reactions, including condensation with carbonyl compounds, halogenation, and nucleophilic substitution. The reactions with β-diketones to form benzothiazolines and the subsequent conversion to benzothiazines and benzothiazoles illustrate its reactivity and the potential to generate diverse molecular structures (Alyea & Malek, 1985). These chemical properties are essential for designing synthetic pathways and understanding the compound's behavior in various chemical environments.

Physical Properties Analysis

The physical properties of 2-Amino-4-bromobenzenethiol, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for predicting the compound's behavior in different phases and conditions, affecting its application in synthesis and material science.

Chemical Properties Analysis

2-Amino-4-bromobenzenethiol exhibits specific chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. Its ability to participate in coupling reactions, such as the Buchwald-Hartwig reaction, highlights its utility in constructing nitrogen-containing heterocycles and other complex organic frameworks (Chakravarthy et al., 2020).

Scientific Research Applications

  • Synthesis of Derivatives : Research shows that derivatives of 2-Amino-4-bromobenzenethiol can be synthesized for various applications. For example, Yale and Sheehan (1973) demonstrated the synthesis of 9-Hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one derivatives (Yale & Sheehan, 1973).

  • Corrosion Inhibition : A study by Verma, Quraishi, and Singh (2015) found that 2-Aminobenzene-1,3-dicarbonitrile derivatives, which are structurally related to 2-Amino-4-bromobenzenethiol, are effective in inhibiting corrosion of mild steel in acidic environments (Verma, Quraishi, & Singh, 2015).

  • Radiolabelling in Medical Imaging : Johnströma, Stone-Elander, and Duelfer (1994) explored the use of 2-amino-2′-[18F]fluorobenzhydrol, a compound related to 2-Amino-4-bromobenzenethiol, in the synthesis of radiolabelled compounds for medical imaging (Johnströma, Stone-Elander, & Duelfer, 1994).

  • Biochemical Research : In biochemical research, compounds similar to 2-Amino-4-bromobenzenethiol are used in the study of enzyme activity and drug metabolism. For example, Tateishi, Suzuki, and Shimizu (1978) identified an enzyme in rat liver that catalyzes the formation of thiol-containing metabolites of drugs, which can include derivatives of 2-Amino-4-bromobenzenethiol (Tateishi, Suzuki, & Shimizu, 1978).

  • Pharmaceutical Applications : The synthesis of pharmaceutical compounds often utilizes derivatives of 2-Amino-4-bromobenzenethiol. Parai and Panda (2009) presented a synthesis method for chiral amino acid derivatives and antibiotic levofloxacin using related compounds (Parai & Panda, 2009).

  • Chemical Sensing : Grate, Nelson, and Skaggs (2003) explored the use of monolayer-protected gold nanoparticle films, which can include derivatives of 2-Amino-4-bromobenzenethiol, in chemical vapor sensing applications (Grate, Nelson, & Skaggs, 2003).

Safety And Hazards

2-Amino-4-bromobenzenethiol is classified as acutely toxic, causing severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-4-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYPPZTEITNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480122
Record name 2-amino-4-bromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobenzenethiol

CAS RN

93933-49-4
Record name 2-amino-4-bromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-bromobenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 4-bromo-2-nitro-benzenethiol and its disulfide from Example 2A (14.9 g, 53.5 mmol) in THF (450 mL) was mixed with Raney Ni (30 g, 100% wt). The mixture was hydrogenated in a 1000 mL Paar shaker at a hydrogen pressure of 40 psi at 50° C. for 41 hours. When the reaction was complete, the solids were filtered. The solid filter-cake was dissolved in pyridine (600 mL) at 100° C. and filtered to remove the Ni residue. This pyridine solution contained mostly the 2-amino-4-bromophenyldisulfide. Crude yield=11.9 g (92%)
Quantity
0 (± 1) mol
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14.9 g
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450 mL
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0 (± 1) mol
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30 g
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Synthesis routes and methods II

Procedure details

The procedure of Referential Example 16 was repeated, except that 3-bromophenyl isothiocyanate (25.0 g) serving as a starting material was used, to thereby yield N-(3-bromophenyl)thiourea (19.4 g) as colorless crystals. Subsequently, The procedure of Referential Example 17 was repeated, to thereby yield 2-amino-5-bromobenzothiazole (1.21 g). Thereafter, The procedure of Referential Example 18 was repeated, to thereby yield the title compound (227 mg).
Quantity
25 g
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reactant
Reaction Step One
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19.4 g
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1.21 g
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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